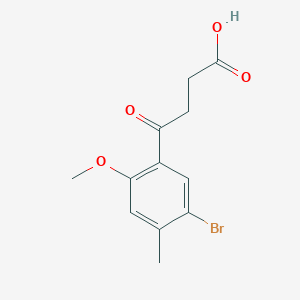

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The name suggests that it has a bromo, methoxy, and methyl substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the ‘phenyl’ part of the name) with bromo, methoxy, and methyl substituents, and a butanoic acid group attached to the ring .Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution or reactions of the carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Glycolic Acid Oxidase Inhibition : Derivatives of 4-substituted 2,4-dioxobutanoic acids, which share structural similarities with 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, have been synthesized and shown to be potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in treating disorders related to glycolic acid accumulation (Williams et al., 1983).

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : Compounds structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid have been tested as inhibitors of leukotriene D4 and 5-lipoxygenase, indicating potential for treating inflammatory conditions (Musser et al., 1987).

Marine Natural Products

- Bromophenol Derivatives : Studies on the red alga Rhodomela confervoides have identified bromophenol derivatives structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, which exhibited antioxidant activity, suggesting their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).

Chemical Synthesis

- Surfactant Synthesis : A novel surfactant 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid containing a benzene ring was synthesized via a copper-catalyzed cross-coupling reaction. Its unusual premicellar aggregation properties below the critical micelle concentration (CMC) indicate potential applications in creating advanced materials with unique properties (Chen et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7-5-11(17-2)8(6-9(7)13)10(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRTDWNIYCATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

![1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2960226.png)

![N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)